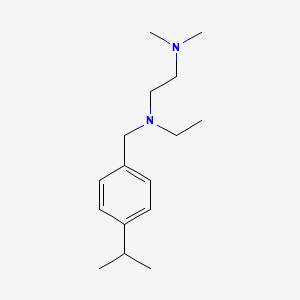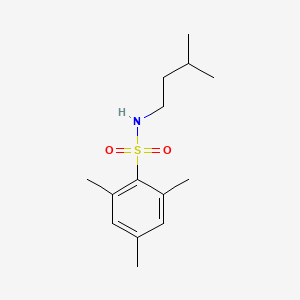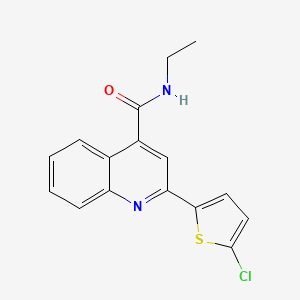![molecular formula C18H22N2O2S B5716781 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, commonly known as BMT-54, is a synthetic compound that belongs to the class of piperazine derivatives. It has been of great interest to the scientific community due to its potential as a therapeutic agent for various medical conditions.
Wirkmechanismus
The exact mechanism of action of BMT-54 is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. BMT-54 has been shown to bind to certain receptors in the brain, such as the 5-HT1A, 5-HT2A, and D2 receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects
BMT-54 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. BMT-54 has also been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BMT-54 is that it has been shown to have a relatively low toxicity profile in animal models. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of BMT-54 is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Zukünftige Richtungen
There are several future directions for the research on BMT-54. One of the areas of interest is the development of more efficient and cost-effective synthesis methods for BMT-54. Another area of interest is the investigation of the potential therapeutic effects of BMT-54 for various medical conditions, such as Parkinson's disease and Alzheimer's disease. Furthermore, the investigation of the potential diagnostic applications of BMT-54 for certain medical conditions, such as cancer, is also an area of interest. Finally, the elucidation of the exact mechanism of action of BMT-54 is an important direction for future research, which may help to optimize its therapeutic potential.
Conclusion
In conclusion, BMT-54 is a synthetic compound that has been extensively studied for its potential as a therapeutic agent for various medical conditions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BMT-54 may lead to the development of new and effective treatments for various medical conditions.
Synthesemethoden
The synthesis of BMT-54 involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 3-methyl-2-thienylmethylchloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BMT-54. This synthesis method has been reported in several scientific papers, and the purity and yield of the product have been optimized through various modifications.
Wissenschaftliche Forschungsanwendungen
BMT-54 has been extensively studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have anticonvulsant, antidepressant, anxiolytic, and analgesic effects in animal models. BMT-54 has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, BMT-54 has been studied for its potential as a diagnostic tool for certain medical conditions, such as cancer.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-9-23-18(14)12-20-7-5-19(6-8-20)11-15-2-3-16-17(10-15)22-13-21-16/h2-4,9-10H,5-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIARDYHDQPZXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268436 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)


![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)

![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)

